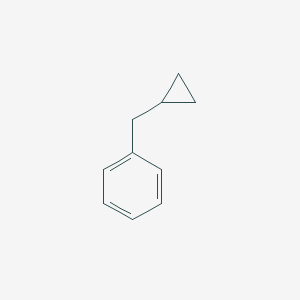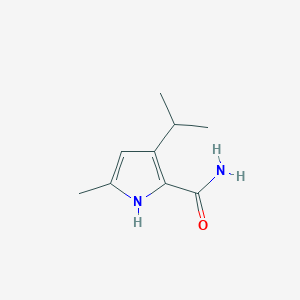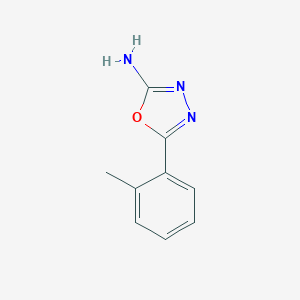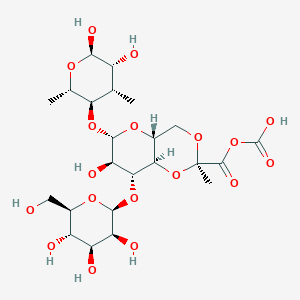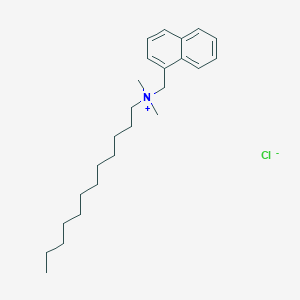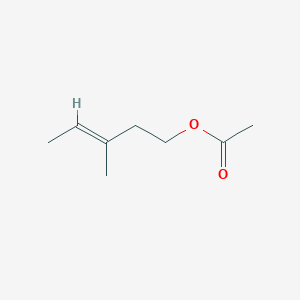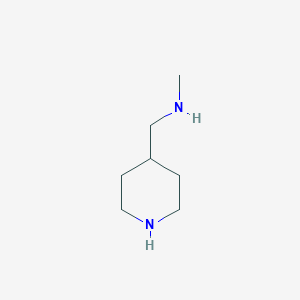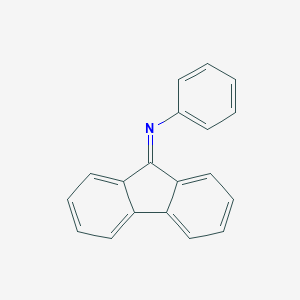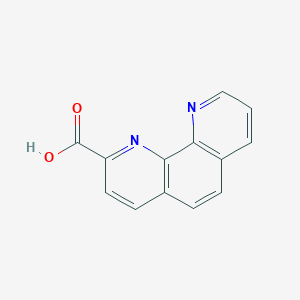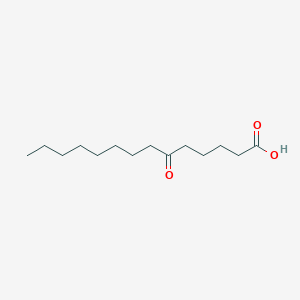
5-Phenylthiazol
Übersicht
Beschreibung
5-Phenylthiazole (5-PT) is a heterocyclic aromatic compound that is widely used in scientific research and has a wide range of applications. It is a derivative of thiazole and is composed of an aromatic ring with a sulfur atom and a phenyl group. 5-PT has been used in a variety of laboratory experiments and research studies due to its unique properties. This article will provide an overview of 5-PT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
5-Phenylthiazol-Derivate wurden auf ihr Potenzial als antibakterielle Mittel untersucht. Forschungen haben gezeigt, dass diese Verbindungen gegen Methicillin-resistente Staphylococcus aureus (MRSA) wirksam sein können, ein erhebliches Problem im Gesundheitswesen aufgrund seiner Resistenz gegen viele Antibiotika .
Antifungale Anwendungen
Die antimykotische Aktivität von Phenylthiazol-Derivaten ist ein weiterer interessanter Bereich. Diese Verbindungen haben sich in der Suche nach neuen Fungiziden als vielversprechend erwiesen, wobei Studien sich auf die strukturelle Optimierung und die biologische Aktivität von Naturstoffen wie Thiasporin A konzentrieren .
Synthese und Optimierung
Das Design und die Synthese neuer Phenylthiazol-Derivate sind entscheidend für die Verbesserung ihrer biologischen Aktivität. Forscher arbeiten aktiv an der Schaffung neuer Verbindungen mit verbesserten Wirksamkeits- und Sicherheitsprofilen .
Struktur-Wirkungs-Beziehungen (SAR)-Studien
SAR-Studien sind essentiell, um zu verstehen, wie sich strukturelle Veränderungen in Phenylthiazol-Derivaten auf ihre biologische Aktivität auswirken. Diese Forschung hilft bei der Identifizierung der wirksamsten Verbindungen für die Weiterentwicklung .
Bekämpfung von Arzneimittelresistenz
Phenylthiazol-Derivate werden als Lösung zur Bekämpfung von Antibiotikaresistenz (AMR) untersucht, einer wachsenden Bedrohung für die globale Gesundheit. Diese Verbindungen könnten möglicherweise neue Wirkmechanismen gegen resistente Bakterienstämme bieten .
Medizinische Chemie
In der medizinischen Chemie werden Phenylthiazol-Derivate synthetisiert und für verschiedene therapeutische Anwendungen jenseits ihrer antimikrobiellen Eigenschaften bewertet, darunter potenzielle entzündungshemmende und krebshemmende Aktivitäten .
Wirkmechanismus
Target of Action
5-Phenylthiazole is a compound that has shown promising results in the field of medicinal chemistry. It has been found to exhibit significant antibacterial and antifungal activities . The primary targets of 5-Phenylthiazole are various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Magnaporthe oryzae .
Mode of Action
It is known that the compound interacts with its targets, leading to inhibition of their growth . The structure-activity relationships (SAR) of 5-Phenylthiazole and its derivatives have been studied, and it has been found that certain modifications to the compound can enhance its activity .
Pharmacokinetics
It has been noted that systemic administration of certain 5-phenylthiazole derivatives was poorly tolerated . More research is needed to fully understand the ADME properties of 5-Phenylthiazole and its impact on bioavailability.
Result of Action
The result of 5-Phenylthiazole’s action is the inhibition of the growth of its target organisms. In particular, certain derivatives of 5-Phenylthiazole have shown more than 80% inhibition against M. oryzae, with EC50 values superior to that of commercial fungicides .
Zukünftige Richtungen
Research into 5-Phenylthiazole and its derivatives continues to be a promising area in medicinal chemistry. For instance, studies have shown that α-aminophosphonates derivatives bearing a 5-phenylthiazole moiety have potential antimicrobial activity . This suggests that 5-Phenylthiazole could be further explored for its potential in developing new antimicrobial agents.
Biochemische Analyse
Biochemical Properties
5-Phenylthiazole interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property enables 5-Phenylthiazole to participate in various biochemical reactions.
Cellular Effects
5-Phenylthiazole has been found to exhibit significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of 5-Phenylthiazole have demonstrated potent antifungal activity, suggesting their potential to disrupt normal fungal cell function .
Molecular Mechanism
The molecular mechanism of action of 5-Phenylthiazole involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain thiazole derivatives have been found to inhibit type II topoisomerases, a class of enzymes that alter the topological states of DNA during transcription .
Temporal Effects in Laboratory Settings
The effects of 5-Phenylthiazole can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 5-Phenylthiazole can vary with different dosages in animal models . Studies have shown that the compound’s effects can range from therapeutic to toxic or adverse at high doses .
Metabolic Pathways
5-Phenylthiazole is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
5-Phenylthiazole is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Phenylthiazole and its effects on activity or function are crucial aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
5-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOWHFKKIOINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344227 | |
| Record name | 5-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-13-7 | |
| Record name | 5-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the role of 2,4-diamino-5-phenylthiazole in treating barbiturate intoxication?
A1: 2,4-diamino-5-phenylthiazole, often used in conjunction with bemegride (β-ethyl-β-methylglutarimide), has been reported to be effective in treating barbiturate intoxication. [] Although the precise mechanism of action is not fully understood, it is suggested that the combination may exert an analeptic effect, potentially by stimulating respiration and counteracting the central nervous system depression caused by barbiturates. [, ]
Q2: How does DAPT (24-diamino-5-phenylthiazole) influence platelet activation?
A2: DAPT, a γ-secretase inhibitor, has been shown to counteract agonist-induced platelet activation, apoptosis, and aggregation. [] The mechanism involves the inhibition of γ-secretase, an enzyme responsible for cleaving the signaling molecule CD44. [] CD44 acts as a negative regulator of platelet activation and a co-receptor for macrophage migration inhibitory factor (MIF), an anti-apoptotic pro-inflammatory cytokine released from platelets. [] By inhibiting CD44 cleavage, DAPT indirectly influences platelet function. []
Q3: What is the role of DAPT in hair cell regeneration?
A3: DAPT, by inhibiting Notch signaling, has been shown to promote hair cell regeneration in mouse cochlea after gentamicin-induced injury. [] The regeneration is suggested to occur through the transdifferentiation of supporting cells into hair cells. [] This effect is believed to be mediated by the upregulation of miR-183, which is involved in hair cell differentiation. []
Q4: What is the molecular formula and weight of 5-phenylthiazole?
A4: The molecular formula of 5-phenylthiazole is C9H7NS, and its molecular weight is 161.23 g/mol.
Q5: What spectroscopic data is available to characterize 5-phenylthiazole and its derivatives?
A5: Several spectroscopic techniques have been employed to characterize 5-phenylthiazole and its derivatives, including IR, 1H NMR, 13C NMR, and MS. [, ] These techniques provide information on the functional groups, proton and carbon environments, and molecular mass of these compounds, aiding in structural elucidation and confirmation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
